2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid
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Overview
Description
2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid is a complex organic compound featuring a benzofuran ring fused with a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves cyclization reactions. One common method is the cyclization of ortho-hydroxybenzyl ketones under basic conditions . Another approach involves the use of transition-metal catalysis, such as palladium-catalyzed cyclization .
Industrial Production Methods
Industrial production of benzofuran derivatives can involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of benzofuran derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of biological pathways, resulting in therapeutic effects . The exact mechanism for 2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid would depend on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid: Another benzofuran derivative with similar structural features.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
Uniqueness
2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific combination of a benzofuran ring with a benzoic acid moiety, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C18H12O4 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[(E)-3-(1-benzofuran-2-yl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C18H12O4/c19-15(17-11-13-6-2-4-8-16(13)22-17)10-9-12-5-1-3-7-14(12)18(20)21/h1-11H,(H,20,21)/b10-9+ |
InChI Key |
OSKPTNCBYABGDJ-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)/C=C/C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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